(2R)-2-(Propylamino)pentan-1-OL
Description
(2R)-2-(Propylamino)pentan-1-OL is a chiral amino alcohol with a five-carbon (pentanol) backbone. Its structure features a hydroxyl group (-OH) at position 1 and a propylamino (-NH-CH2CH2CH3) substituent at position 2 in the R configuration. The molecular formula is C8H19NO, with a molecular weight of 145.24 g/mol.
Properties
CAS No. |
918148-76-2 |
|---|---|
Molecular Formula |
C8H19NO |
Molecular Weight |
145.24 g/mol |
IUPAC Name |
(2R)-2-(propylamino)pentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-5-8(7-10)9-6-4-2/h8-10H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
ZGPZGMHNOLLVOM-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](CO)NCCC |
Canonical SMILES |
CCCC(CO)NCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Prilocaine (C13H20N2O)
Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide) shares a propylamino substituent but differs in its core structure and functional groups.
Key Differences :
- Functional Groups: The hydroxyl group in this compound enhances hydrophilicity, whereas Prilocaine’s amide and aromatic groups contribute to lipid solubility and protein binding, critical for its anesthetic efficacy .
- Stereochemistry : The R configuration in the target compound may influence receptor interactions, while Prilocaine’s racemic mixture lacks stereochemical specificity.
Fluorinated Propylamino Acrylates ()
Compounds like 2-[[(heptadecafluorooctyl)sulphonyl]propylamino]ethyl acrylate (CAS 2357-60-0) and methacrylate analogs (e.g., CAS 13285-40-0) share the propylamino group but incorporate perfluorinated chains.
| Property | This compound | Fluorinated Acrylates |
|---|---|---|
| Molecular Formula | C8H19NO | ~C15H10F17NO4S (varies) |
| Functional Groups | Amino alcohol | Acrylate ester, sulfonyl, fluorocarbon |
| Hydrophobicity | Moderate | Extremely high (fluorinated chains) |
| Applications | Pharmaceutical research | Surfactants, polymer coatings |
Key Differences :
- Fluorinated Chains : The acrylates’ fluorocarbon tails confer exceptional chemical stability and water repellency, contrasting with the target compound’s simpler hydrocarbon structure .
- Reactivity: The acrylate ester group enables polymerization, whereas the hydroxyl group in this compound limits such reactivity.
Research Findings and Implications
Structural Impact on Bioactivity
- Prilocaine vs. Target Compound: The amide group in Prilocaine enhances metabolic stability compared to amino alcohols, which may undergo faster oxidation or conjugation. This difference could explain Prilocaine’s clinical utility over the target compound .
- Fluorinated Analogs : The introduction of fluorinated chains drastically alters physicochemical properties, making these compounds unsuitable for biological applications but ideal for industrial uses .
Solubility and Formulation Challenges
- This compound’s hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to Prilocaine. This trade-off highlights the need for structural optimization in drug design.
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